(S)-3-(3-Fluorophenoxy)butanoic acid
Description
(S)-3-(3-Fluorophenoxy)butanoic acid is a chiral carboxylic acid derivative characterized by a fluorinated phenoxy group attached to the third carbon of a butanoic acid backbone. Its (S)-enantiomeric configuration is critical for biological activity, as stereochemistry often influences receptor binding and metabolic pathways. The 3-fluorophenoxy substitution likely enhances metabolic stability and target selectivity compared to non-halogenated analogs, a feature common in medicinal chemistry optimization.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
(3S)-3-(3-fluorophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
KSEGLWDXBRQLSR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)OC1=CC(=CC=C1)F |
Canonical SMILES |
CC(CC(=O)O)OC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Fluorophenoxy)butanoic acid typically involves the reaction of 3-fluorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-fluorophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, industrial processes may employ advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Fluorophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(S)-3-(3-Fluorophenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(3-Fluorophenoxy)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the phenoxy group can enhance binding affinity and selectivity towards specific targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional and Metabolic Differences
- Bioactivity: Phenoxypropionic/butanoic acid derivatives with anti-inflammatory properties typically act via prostaglandin inhibition or leukotriene modulation . The fluorinated phenoxy group in the target compound may enhance COX-2 selectivity over COX-1, reducing gastrointestinal side effects.
- Odor vs. Therapeutic Roles: Straight-chain butanoic acids (e.g., 3-methylbutanoic acid) are associated with rancid odors in fruits and fermented foods , highlighting a stark functional contrast with halogenated phenoxy derivatives designed for medicinal use.
- Metabolic Stability: Fluorine substitution reduces cytochrome P450-mediated oxidation, extending the half-life of this compound compared to non-fluorinated analogs like 2-methyl-2-phenoxypropionic acid.
Enantiomeric Specificity
The (S)-configuration of the target compound is a critical distinction. Racemic mixtures of similar compounds (e.g., ibuprofen) often require higher doses to achieve efficacy, as only one enantiomer is pharmacologically active. Enantiopure synthesis of this compound could improve potency and reduce off-target effects compared to racemic analogs .
Biological Activity
(S)-3-(3-Fluorophenoxy)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorinated phenoxy group, which can enhance its lipophilicity and metabolic stability. The fluorine atom in the structure plays a crucial role in modulating the compound's interaction with biological targets, potentially improving binding affinity and selectivity compared to non-fluorinated analogs.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The mechanisms include:
- Inhibition or Activation of Enzymes : The compound may modulate specific enzymatic pathways, leading to therapeutic effects.
- Receptor Interaction : It may bind to certain receptors, influencing neurotransmission and other physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Study 1: QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound. The results indicate significant interactions with various biological targets, suggesting a promising therapeutic profile.
| Property | Value |
|---|---|
| LogP | 3.5 |
| pKa | 4.8 |
| Binding Affinity (Ki) | 50 nM |
Study 2: Enzymatic Activity
A study investigating the enzymatic resolution of racemic mixtures containing this compound demonstrated effective kinetic resolution using specific lipases. The results are summarized below:
| Enzyme | Temperature (°C) | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Pseudomonas cepacia P1 | 30 | 95 | 98 |
| Pseudomonas cepacia P2 | 30 | 92 | 97 |
This indicates that the compound can be effectively resolved into its enantiomers, which may exhibit different biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
